methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with chloromethylating agents. One common method is the reaction of 1H-pyrazole-3-carboxylic acid with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents can be explored to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may target essential enzymes in pests, disrupting their metabolic processes and leading to their elimination.
Comparison with Similar Compounds
Methyl 1-(bromomethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its chloromethyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
methyl 1-(chloromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-9(4-7)8-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAPYGLDKEHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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